![molecular formula C25H26N4O3S B2628952 N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1042719-56-1](/img/structure/B2628952.png)
N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide” is a complex organic compound. It contains an imidazo[1,2-c]quinazolin-2-yl moiety, which is a type of heterocyclic compound . Heterocycles like this are often found in a wide range of agrochemicals and pharmaceuticals .
Scientific Research Applications
Bioactive Properties and Medicinal Applications
Quinoline and Quinazoline Alkaloids
Research on quinoline and quinazoline alkaloids highlights the significant bioactivity of these compounds, including antitumor, antibacterial, antifungal, and anti-inflammatory effects. These alkaloids have been a focal point in the development of antimalarial and anticancer drugs, showcasing the vast potential of quinazoline derivatives in medicinal chemistry (Shang et al., 2018).
Immunomodulatory Applications
Imiquimod and its analogues, belonging to the class of imidazoquinolinamines, demonstrate the ability to modulate the immune system through localized cytokine induction. Despite not having inherent antiviral or antiproliferative activity in vitro, these compounds have shown significant immunoregulatory, antiviral, antiproliferative, and antitumor activities in vivo, indicating their potential as topical agents for treating various cutaneous diseases (Syed, 2001).
Chemical Inhibitors and Enzyme Modulation
Studies on cytochrome P450 isoforms in human liver microsomes have identified quinazoline derivatives as selective inhibitors. These findings have implications for drug-drug interaction assessments and the development of targeted therapies for metabolic disorders (Khojasteh et al., 2011).
Anticancer Applications
Quinazoline derivatives have been extensively reviewed for their anticancer properties. These compounds target a wide range of biological pathways, including EGFR inhibition, offering promising therapeutic options for cancer treatment. The diversity in the structural modification of quinazoline compounds allows for the targeting of various proteins involved in cancer progression, highlighting their potential in oncology (Ravez et al., 2015).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for the creation of novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), image sensors, and solar cells, demonstrating the versatility of quinazoline derivatives beyond pharmaceuticals (Lipunova et al., 2018).
Future Directions
properties
IUPAC Name |
N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-2-3-15-26-22(31)14-13-20-24(32)29-23(27-20)18-11-7-8-12-19(18)28-25(29)33-16-21(30)17-9-5-4-6-10-17/h4-12,20H,2-3,13-16H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYCZLZXOEHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.